(1-Benzylcyclopentyl)methanamine hydrochloride
Overview
Description
“(1-Benzylcyclopentyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1443981-02-9 . It appears as a powder and has a molecular weight of 225.76 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N.ClH/c14-11-13 (8-4-5-9-13)10-12-6-2-1-3-7-12;/h1-3,6-7H,4-5,8-11,14H2;1H .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 225.76 . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
Synthetic methodologies for benzylamine derivatives showcase their relevance in developing novel compounds with potential biological activities. For instance, the synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides highlights the broad spectrum of biological activities associated with compounds containing a 1-phenylcyclopentylmethylamino group, emphasizing the importance of structural variation in medicinal chemistry (Aghekyan, Panosyan, & Markaryan, 2013). Similarly, the development of BCP benzylamines from 2-Azaallyl Anions and [1.1.1]Propellane showcases innovative approaches to incorporate bicyclo[1.1.1]pentanes (BCPs) as rigid spacer groups in drug candidates, highlighting the continuous effort to enhance drug-like qualities through novel synthetic routes (Shelp & Walsh, 2018).
Biological Activity
Research into the biological activity of benzylamine derivatives has identified several compounds with promising applications. For example, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors, displaying significant antidepressant-like activity and robust ERK1/2 phosphorylation in rat cortex (Sniecikowska et al., 2019). Additionally, the synthesis and antimicrobial evaluation of certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives have shown variable degrees of antibacterial and antifungal activities, underscoring the potential of benzylamine derivatives in developing new antimicrobial agents (Visagaperumal et al., 2010).
Photocytotoxicity and Imaging
Iron(III) complexes featuring benzylamine derivatives have been explored for their photocytotoxic properties and cellular imaging capabilities. Such studies offer insights into the application of benzylamine derivatives in therapeutic strategies and diagnostic tools. For instance, iron(III) catecholates with benzylamine components have demonstrated unprecedented photocytotoxicity in red light and have been utilized for cellular imaging, indicating their potential in photoactivated cancer therapy and molecular imaging (Basu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(1-benzylcyclopentyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c14-11-13(8-4-5-9-13)10-12-6-2-1-3-7-12;/h1-3,6-7H,4-5,8-11,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAANXDDQHKJGDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC=CC=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylcyclopentyl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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